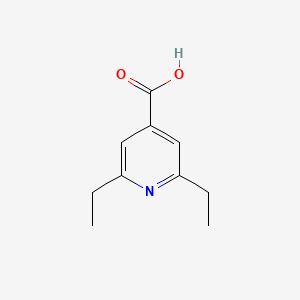
2,6-diethylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diethylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with ethyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-diethylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2,6-Diethyl-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethyl-4-pyridinemethanol.
Substitution: 2,6-Diethyl-4-chloropyridine or 2,6-Diethyl-4-bromopyridine.
Applications De Recherche Scientifique
2,6-diethylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Derivatives of this compound are being investigated for their potential as antimicrobial agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-diethylisonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The ethyl groups and the carboxylic acid moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4 position.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions instead of ethyl groups.
Nicotinic acid: A derivative with a carboxylic acid group at the 3 position.
Uniqueness: 2,6-diethylisonicotinic acid is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potential as a ligand in coordination chemistry and its efficacy as a bioactive compound.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2,6-diethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
MTWARANBIROLCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=N1)CC)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













